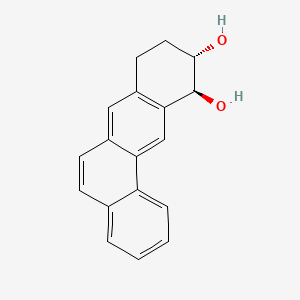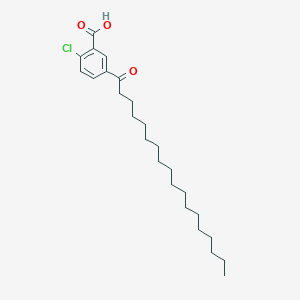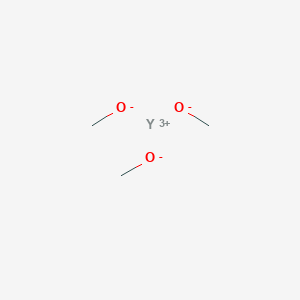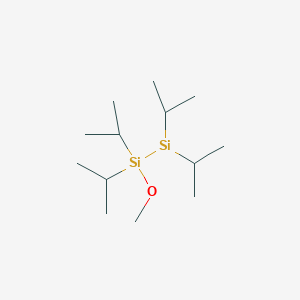
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes a carbamoylamino group, a hydroxy group, and a methyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carbamoyl chloride under controlled conditions to introduce the carbamoylamino group. The hydroxy and methyl groups are then introduced through subsequent reactions involving hydroxylation and methylation, respectively.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic processes to enhance yield and purity. Enzymes such as carbamoylases can be employed to catalyze specific steps in the synthesis, ensuring efficient conversion of intermediates to the desired product. The use of biocatalysts in industrial settings helps in achieving high specificity and reducing the need for harsh chemical reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carbamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the carbamoylamino group.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides .
Wissenschaftliche Forschungsanwendungen
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This compound can also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 3-(Carbamoylamino)-2-hydroxy-3-oxopropanoic acid
- 2-Hydroxy-2-methyl-3-oxopropanoic acid
- 3-(Aminomethyl)-2-hydroxy-2-methyl-3-oxopropanoic acid
Comparison: Compared to its analogs, 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is unique due to the presence of both a carbamoylamino group and a hydroxy group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
90773-29-8 |
|---|---|
Molekularformel |
C5H8N2O5 |
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
3-(carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8N2O5/c1-5(12,3(9)10)2(8)7-4(6)11/h12H,1H3,(H,9,10)(H3,6,7,8,11) |
InChI-Schlüssel |
MGHLADSUTBTZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(=O)N)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)



![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)

![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
